Home > Products > Screening Compounds P51899 > 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine - 2034580-24-8

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Catalog Number: EVT-3101819
CAS Number: 2034580-24-8
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to Phase 3 clinical trials for treating type 2 diabetes. [, ] It exhibits rapid and reversible inhibition of plasma DPP-IV activity when administered orally in rats, dogs, and monkeys. [] Preclinical studies indicate it stimulates insulin secretion and improves glucose tolerance. []

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

    Compound Description: This compound is part of a series of imidazo[1,2‐a]pyridine‐isoquinoline hybrids investigated for anticancer activity against human breast cancer cell lines MCF‐7 and MDA‐MB231. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

    Compound Description: This compound belongs to a series of imidazo[1,2‐a]pyridine‐isoquinoline hybrids evaluated for their anticancer activity. [] It demonstrated higher activity against MCF‐7 and MDA‐MB231 breast cancer cell lines compared to the reference drug erlotinib. [] Further investigation revealed its ability to inhibit the tyrosine kinase EGFR, a key target in cancer therapy. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This molecule is part of an imidazo[1,2‐a]pyridine‐isoquinoline hybrid series studied for potential anticancer activity. [] It exhibited higher activity against MCF‐7 and MDA‐MB231 breast cancer cell lines compared to erlotinib. [] Moreover, it showed promising potency in inhibiting the tyrosine kinase EGFR. []

    Compound Description: This compound, belonging to an imidazo[1,2‐a]pyridine‐isoquinoline hybrid series, was assessed for its anticancer activity. [] It exhibited higher activity against MCF‐7 and MDA‐MB231 breast cancer cell lines compared to erlotinib. [] Additionally, it displayed promising potency in inhibiting EGFR tyrosine kinase. []

(1,1-Dioxo-hexahydro-1-lambda * 6 * -thiopiran-4-yl)-{(S)-3-[1-(6-methoxy-5-methyl-pyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]-pyrrolidin-1-yl}-methanone

    Compound Description: This compound exists as an anhydrous crystalline form. [, , ]

Overview

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives, which are known for their significant biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in pharmacology, particularly as a therapeutic agent against various diseases, including cancer.

Source

The compound is synthesized through various chemical reactions involving pyrimidine and pyrrolidine derivatives. Its synthesis and characterization have been documented in scientific literature, highlighting its structural properties and biological activities.

Classification

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can be classified as:

  • Chemical Class: Pyrimidine derivative
  • Functional Groups: Contains a pyrimidine ring, a pyrrolidine moiety, and a methoxybenzoyl substituent.
  • Pharmacological Class: Potential anticancer agent with cytotoxic properties.
Synthesis Analysis

Methods

The synthesis of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step synthetic routes. One effective method includes the use of Ugi-type reactions, which facilitate the formation of complex molecules through a one-pot process combining amines, isocyanides, and aldehydes.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and pyrrolidine compounds.
  2. Reagents: Common reagents include catalysts like ytterbium triflate and solvents such as toluene.
  3. Conditions: Reactions are often conducted under microwave irradiation to enhance reaction rates and yields.
  4. Purification: The final product is typically purified using column chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

The molecular structure of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine features:

  • A central pyrimidine ring.
  • A pyrrolidine ring attached via an ether linkage.
  • A methoxybenzoyl group that enhances its lipophilicity and biological activity.

Data

The compound's molecular formula is C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions typical for pyrimidine derivatives:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups may facilitate nucleophilic attack at specific sites on the pyrimidine ring.
  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the release of the pyrrolidine moiety.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of the product.

Mechanism of Action

Process

The mechanism of action for 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with biological targets, particularly in cancer cells. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Protein Kinases: By binding to specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells through activation of caspases.

Data

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is expected within typical ranges for similar compounds.
Applications

Scientific Uses

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several potential applications in scientific research:

  • Anticancer Research: As a lead compound for developing new anticancer therapies targeting specific signaling pathways.
  • Pharmacological Studies: Investigating its interactions with biological macromolecules to elucidate mechanisms underlying its activity.
  • Drug Design: Serving as a template for synthesizing novel derivatives with improved efficacy and selectivity against cancer cells.

Properties

CAS Number

2034580-24-8

Product Name

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

IUPAC Name

(3-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone

Molecular Formula

C16H17N3O3

Molecular Weight

299.33

InChI

InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(9-13)16(20)19-8-6-14(10-19)22-15-5-7-17-11-18-15/h2-5,7,9,11,14H,6,8,10H2,1H3

InChI Key

USKRVIZZLPSTCG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.